molecular formula C22H18FN3O4S2 B2954577 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941959-84-8

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2954577
CAS No.: 941959-84-8
M. Wt: 471.52
InChI Key: ABJXZLGBIRKCMS-UHFFFAOYSA-N
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Description

The compound N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide features a thiazole core substituted at position 4 with a 4-fluorophenyl group. The benzamide moiety at position 2 of the thiazole is further functionalized with a sulfamoyl group, which is substituted with a furan-2-ylmethyl and a methyl group.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJXZLGBIRKCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that belongs to the thiazole derivatives family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C22H18FN3O4S2C_{22}H_{18}FN_3O_4S_2, with a molecular weight of 471.52 g/mol. The structure incorporates a thiazole ring, a furan moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Synthesis

The synthesis typically involves the reaction of 4-fluorophenacyl bromide with substituted thiourea under specific conditions conducive to thiazole formation. The use of green solvents like ethanol is encouraged for environmental sustainability.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis and other pathogens.

Table 1: Antimicrobial Activity Data

Compound NameTarget PathogenIC50 (µM)Reference
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-furan-2-carboxamideM. tuberculosis H37Ra1.35 - 2.18
This compoundE. coliTBDTBD

Anti-inflammatory Properties

Studies have also suggested that compounds containing thiazole and furan rings can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a critical role in neuroinflammation and other chronic inflammatory diseases .

Case Studies

  • Neuroinflammation : A study demonstrated that compounds similar to this compound significantly reduced neuroinflammatory markers in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
  • Tuberculosis Treatment : Recent investigations into thiazole derivatives have shown that they can enhance the efficacy of existing anti-tubercular drugs, providing a dual-action mechanism that could shorten treatment duration and improve patient outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs are sulfamoyl- and thiazole-containing benzamides. Key differences lie in the substituents on the thiazole ring, sulfamoyl group, and aromatic systems.

Table 1: Structural Comparison
Compound Name Thiazole Substituent Sulfamoyl Substituents Aromatic System Reference
Target Compound 4-(4-fluorophenyl) N-(furan-2-ylmethyl)-N-methyl Benzamide
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-nitrophenyl) Diethyl Benzamide
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-(pyridin-2-yl) N/A (acetamide group) Phenylacetamide
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 4-(benzo[d][1,3]dioxol-5-yl) N-(furan-2-ylmethyl)-N-methyl Benzamide
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-(p-tolyl) N/A (piperazine-acetamide group) p-Tolyl

Physicochemical Properties

  • Thiazole-acetamide derivatives (e.g., GSK1570606A) may have lower melting points due to reduced rigidity .
  • Solubility : The furan-2-ylmethyl group in the target compound likely enhances solubility in polar aprotic solvents compared to purely aromatic substituents (e.g., 4-nitrophenyl in ).

Key Differentiators

Sulfamoyl Substituents : The N-(furan-2-ylmethyl)-N-methyl group distinguishes the target compound from diethyl () or unsubstituted sulfamoyl analogs.

Fluorophenyl vs. Nitrophenyl : The electron-withdrawing 4-fluorophenyl group may improve metabolic stability compared to 4-nitrophenyl derivatives ().

Heterocyclic Diversity : The furan ring offers distinct electronic and steric properties compared to benzo[d][1,3]dioxol () or pyridinyl () systems.

Q & A

Q. What analytical methods quantify degradation products under stress conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions.
  • HPLC-MS/MS : Use C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities.
  • Stability-Indicating Methods : Validate accuracy and precision per ICH Q2(R1) guidelines .

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